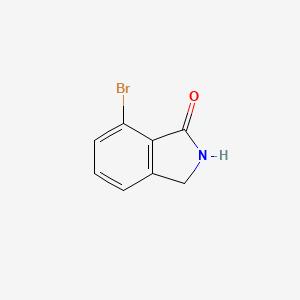
2-Amino-3-hydroxybenzonitrile
カタログ番号:
B1284206
CAS番号:
211172-52-0
分子量:
134.14 g/mol
InChIキー:
JJWWVLVYSOCRPL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
概要
説明
2-Amino-3-hydroxybenzonitrile, also known as AHBN, is an organic compound with potential applications in scientific research. AHBN has been used in a variety of studies, ranging from cancer research to drug delivery.
科学的研究の応用
Synthesis and Biological Applications
- Synthesis and Biological Evaluation : A study described the synthesis and biological evaluation of a Cr(III) complex using 2-aminobenzonitrile as a ligand, demonstrating its potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).
Applications in Agriculture and Herbicide Resistance
- Herbicide Resistance in Plants : Research explored the use of a gene encoding a specific nitrilase that converts bromoxynil (a related compound to 2-Amino-3-hydroxybenzonitrile) to a primary metabolite, enabling herbicide resistance in transgenic plants (Stalker et al., 1988).
Chemical Properties and Interactions
- Physical Chemistry Studies : Investigations into the physical chemistry of related compounds, including density data and partial molar volumes, provide insights into the behavior of similar substances like this compound in various conditions (Stříteská et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition Studies : Studies on derivatives of 2-Aminobenzene-1,3-dicarbonitriles (closely related to this compound) have shown their effectiveness as corrosion inhibitors for metals in acidic conditions (Verma et al., 2015).
Synthesis and Modification
- Development of New Reagents : A bifunctional amidination reagent was synthesized from 4-hydroxybenzonitrile, which is structurally similar to this compound, demonstrating the potential for creating novel reagents for protein modification (Müller & Pfleiderer, 1978).
Quantum Chemical Analysis
- Theoretical Studies : Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption behavior and inhibition mechanism of 2-aminobenzonitrile derivatives, elucidating their interaction with metal surfaces (Saha & Banerjee, 2015).
特性
IUPAC Name |
2-amino-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWWVLVYSOCRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579287 | |
| Record name | 2-Amino-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211172-52-0 | |
| Record name | 2-Amino-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


A parr bottle was charged with palladium on activated carbon (5%, 0.196g). A solution of 2-nitro-3-hydroxybenzonitrile (1.31 g, 0.008 mol) in 40 ml of ethanol was added. The reaction mixture was placed under 25 psi of hydrogen gas and shaken for 1 hour. TLC (1:1 hexane:ethyl acetate) shows that no starting material remained. The mixture was filtered through Celite® and evaporated to yield 2-amino-3-hydroxybenzonitrile, 1.01 g (0.0075 mol, 94%).






Synthesis routes and methods II
Procedure details


To a solution of 2-amino-3-methoxybenzonitrile (Example 127b) (0.98 g, 6.59 mmol) in CH2Cl2 (25.0 mL), a solution of BBr3 in CH2Cl2 (1.0M, 19.8 mL, 19.77 mmol) was added drop wise at −78° C. under a nitrogen atmosphere. The obtained mixture was stirred at −78° C. for 30 min, and then at room temperature overnight. The reaction was quenched with water, basified with saturated aqueous NaHCO3 (pH˜8) and extracted with CH2Cl2. The combined extract was dried with MgSO4, filtered and evaporated. The title compound was obtained in amount of 0.80 g (91%) as orange solid and was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 9.86 (broad s, 1H), 6.82-6.87 (m, 2H), 6.46 (t, J=8.0 Hz, 1H), 5.34 (broad s, 2H).



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)











